Hydroxylamine, O-(3-chlorobenzoyl)-
Overview
Description
Synthesis Analysis
The synthesis of hydroxylamine derivatives involves various methods. One such method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines . Another method involves the electrolytic reduction of nitric acid to produce hydroxylamine hydrochloride or sulfate salts .Chemical Reactions Analysis
O-Benzoylhydroxylamines have shown remarkable potential as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Safety and Hazards
The safety data sheet for hydroxylamine hydrochloride, a related compound, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Similarly, 3-Chlorobenzoyl chloride, another related compound, is also considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .
Future Directions
O-Benzoylhydroxylamines, including “Hydroxylamine, O-(3-chlorobenzoyl)-”, have proven to be the best and most widely used electrophilic aminating agents in both academic and industrial research . They have shown remarkable potential in transition metal-catalyzed C–N bond construction, which is an attractive approach for the synthesis of various organic molecules and pharmaceuticals .
Properties
IUPAC Name |
amino 3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)11-9/h1-4H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWMZIKPLBKGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330097 | |
Record name | Hydroxylamine, O-(3-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-38-6 | |
Record name | Hydroxylamine, O-(3-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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